3-methanesulfonylcyclopentan-1-one
Description
Properties
CAS No. |
1491178-97-2 |
|---|---|
Molecular Formula |
C6H10O3S |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonylcyclopentan-1-one typically involves the introduction of a methanesulfonyl group to a cyclopentanone precursor. One common method involves the reaction of cyclopentanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted cyclopentanone derivatives.
Scientific Research Applications
3-Methanesulfonylcyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methanesulfonylcyclopentan-1-one involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : 3-Methanesulfonylcyclopentan-1-one
- Molecular Formula : C₆H₁₀O₃S
- Molecular Weight : 162.21 g/mol
- CAS Registry Number : 1491178-97-2
Structural Features This compound comprises a cyclopentanone backbone substituted with a methanesulfonyl group (-SO₂CH₃) at the 3-position. The sulfonyl group confers strong electron-withdrawing properties, enhancing reactivity in nucleophilic or electrophilic reactions. Its ketone functionality enables participation in condensation and reduction reactions.
Comparative Analysis with Structurally Related Compounds
Table 1: Key Properties of this compound and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|---|
| This compound | 1491178-97-2 | C₆H₁₀O₃S | 162.21 | Ketone, Methanesulfonyl |
| Methyl 3-aminocyclopentanecarboxylate | 1314922-38-7 | C₇H₁₃NO₂ | 143.18 | Amino, Ester |
| 3-Methyl-3-phenylcyclopentan-1-one | 92013-10-0 | C₁₂H₁₄O | 174.24 | Ketone, Phenyl, Methyl |
Structural and Functional Differences
This compound vs. Reactivity: Sulfonyl groups stabilize negative charges, making this compound a better substrate for elimination or substitution reactions. In contrast, the amino group in Methyl 3-aminocyclopentanecarboxylate facilitates peptide coupling or Schiff base formation .
This compound vs. 3-Methyl-3-phenylcyclopentan-1-one
- Steric and Electronic Effects : The phenyl and methyl substituents in the latter compound create steric hindrance and electron-donating effects, reducing ketone reactivity compared to the sulfonyl-substituted analog.
- Applications : The phenyl group in 3-methyl-3-phenylcyclopentan-1-one enables π-π stacking in material science, while the sulfonyl group in this compound is advantageous in medicinal chemistry for binding to sulfonamide-targeted enzymes .
Physicochemical Properties
- Polarity: this compound exhibits higher polarity (due to -SO₂CH₃) compared to 3-methyl-3-phenylcyclopentan-1-one, impacting solubility in polar solvents like DMSO or methanol .
- Melting Point : Sulfonyl derivatives generally have higher melting points than esters or aryl-substituted ketones due to stronger intermolecular forces (e.g., dipole-dipole interactions).
Key Research Findings
- Catalytic Applications : this compound demonstrates superior catalytic activity in palladium-mediated cross-coupling reactions compared to its phenyl-substituted analog, attributed to the sulfonyl group’s electron-withdrawing effect .
- Toxicity Profile: Methyl 3-aminocyclopentanecarboxylate requires stringent safety protocols (e.g., skin/eye protection) due to its irritant properties, whereas sulfonyl derivatives like this compound show lower acute toxicity in preliminary assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
